![molecular formula C15H16N4O B5729993 N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)
N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide, commonly known as BCDMH, is a widely used disinfectant and biocide. It is a white crystalline powder that is soluble in water and organic solvents. BCDMH has been extensively studied for its antimicrobial and antifungal properties, making it an important compound in the field of microbiology and biochemistry.
Wirkmechanismus
The mechanism of action of BCDMH is not fully understood, but it is believed to involve the release of hypobromous acid, which is a strong oxidizing agent. Hypobromous acid can react with cellular components, such as proteins and nucleic acids, leading to cell death. BCDMH has also been shown to disrupt the cell membrane of microorganisms, leading to leakage of cell contents and eventual cell death.
Biochemical and Physiological Effects:
BCDMH has been shown to have a range of biochemical and physiological effects on microorganisms. It can inhibit the growth of bacteria and fungi, and can also disrupt the biofilm formation of certain microorganisms. BCDMH has also been shown to have antiviral properties, inhibiting the replication of certain viruses. However, BCDMH can also have toxic effects on human cells, and prolonged exposure can lead to skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
BCDMH is a widely used disinfectant and biocide in laboratory experiments due to its broad-spectrum antimicrobial properties. It is effective against a wide range of microorganisms, making it a versatile compound for use in microbiology and biochemistry. However, BCDMH can also have toxic effects on human cells, and care should be taken when handling the compound. In addition, BCDMH can be unstable in certain conditions, and its effectiveness can be reduced in the presence of organic matter.
Zukünftige Richtungen
There are several future directions for research on BCDMH. One area of interest is the development of novel derivatives of BCDMH with improved antimicrobial properties and reduced toxicity. Another area of research is the investigation of the mechanism of action of BCDMH, and the development of new methods for its synthesis and purification. Finally, there is a need for further studies on the environmental impact of BCDMH, particularly on aquatic ecosystems where it is commonly used as a disinfectant.
Synthesemethoden
BCDMH can be synthesized by the reaction of 2-hydroxybenzaldehyde with benzylamine and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with cyanogen bromide and sodium hydroxide to obtain BCDMH. The synthesis of BCDMH is a multi-step process that requires careful control of reaction conditions to obtain high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
BCDMH has been widely used as a disinfectant and biocide in a variety of industries, including water treatment, healthcare, and agriculture. Its antimicrobial properties have been extensively studied, and it has been shown to be effective against a wide range of bacteria, fungi, and viruses. BCDMH has also been used in the synthesis of other compounds, such as heterocyclic compounds and metal complexes.
Eigenschaften
IUPAC Name |
2-[(E)-(2-phenylmethoxyphenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c16-15(17)19-18-10-13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-10H,11H2,(H4,16,17,19)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCAEHFZFMLIPM-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

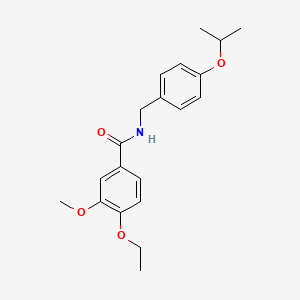
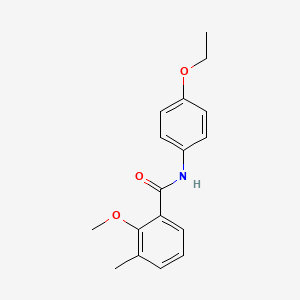

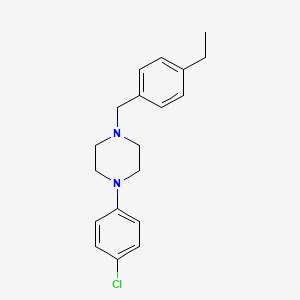
![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)

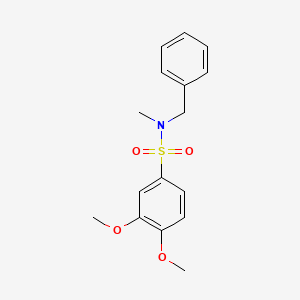
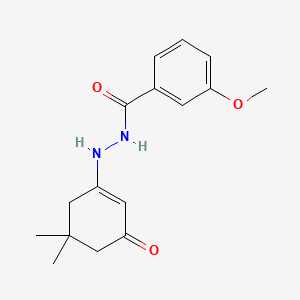
![2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)

![methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730010.png)
![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)